1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid
Description
Historical Context of Imidazole-Based Heterocyclic Compounds
The foundation of imidazole chemistry traces back to 1858 when German chemist Heinrich Debus achieved the first successful synthesis of imidazole through the reaction of glyoxal and formaldehyde in ammonia. This compound was initially designated as glyoxaline before the current nomenclature was established. The historical significance of this achievement extends beyond the initial synthesis, as subsequent decades revealed the fundamental importance of imidazole structures in biological systems and pharmaceutical applications.
The development of imidazole chemistry gained substantial momentum during the late 19th and early 20th centuries when researchers began identifying imidazole-containing compounds in natural products. Notable early discoveries included allantoin in 1800 and parabanic acid in 1837, both derived from uric acid degradation studies. These findings established the precedent for recognizing imidazole as a privileged structure in biological chemistry, particularly when scientists identified the imidazole ring in essential biomolecules such as histidine and histamine.
The synthetic methodology for imidazole preparation, despite producing relatively low yields, remained fundamentally unchanged from Debus's original approach and continues to be employed for generating carbon-substituted imidazoles. This historical synthesis involves the condensation of glyoxal, formaldehyde, and ammonia under controlled conditions, representing one of the earliest examples of multicomponent heterocyclic synthesis. The persistence of this methodology underscores the chemical stability and synthetic accessibility that made imidazole an attractive target for further derivatization.
Industrial production of imidazole commenced in the 1950s, marking a pivotal transition from laboratory curiosity to commercial viability. This development enabled large-scale synthesis of imidazole derivatives and facilitated extensive structure-activity relationship studies that would later inform rational drug design approaches. The industrial availability of imidazole also supported the emergence of specialized synthetic methodologies for creating complex imidazole-containing architectures.
Significance of Piperidine-Carboxylic Acid Derivatives in Chemical Research
Piperidine represents one of the most extensively studied saturated nitrogen heterocycles, with its six-membered ring structure providing exceptional versatility in chemical modification and biological activity. The compound was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who established the systematic nomenclature derived from the Latin genus name Piper, referencing its initial isolation from black pepper extracts.
The structural characteristics of piperidine derivatives contribute significantly to their research importance. Piperidine adopts a chair conformation similar to cyclohexane, but with distinguishable axial and equatorial orientations for the nitrogen-hydrogen bond. Computational studies have determined that the equatorial conformation is energetically favored by approximately 0.72 kilocalories per mole in gas phase conditions, though this preference can vary in different solvent environments. This conformational behavior directly impacts the three-dimensional presentation of substituents and influences molecular recognition processes.
Piperidine-4-carboxylic acid, also known as isonipecotic acid, represents a particularly significant derivative within this chemical class. This compound functions as a gamma-aminobutyric acid receptor partial agonist, demonstrating the inherent biological activity associated with appropriately substituted piperidine scaffolds. The carboxylic acid functionality at the 4-position provides opportunities for additional chemical modification while maintaining the core pharmacophoric properties of the piperidine ring system.
Industrial applications of piperidine derivatives extend beyond pharmaceutical research to include their use as solvents, bases, and synthetic intermediates. Notable industrial processes include the production of dipiperidinyl dithiuram tetrasulfide for rubber vulcanization acceleration, highlighting the practical utility of piperidine chemistry across multiple sectors. The versatility of piperidine derivatives in forming enamines through ketone condensation reactions has established them as essential reagents in synthetic organic chemistry, particularly in the Stork enamine alkylation methodology.
Overview of 1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid
The target compound this compound, bearing Chemical Abstracts Service registry number 1086380-52-0, represents a sophisticated hybrid molecule combining imidazole and piperidine pharmacophores. The molecular formula C11H17N3O2 indicates a molecular weight of 223.27 grams per mole, reflecting the substantial structural complexity achieved through the strategic combination of heterocyclic components.
The compound's architecture features a 2-methyl-substituted imidazole ring connected via a methylene bridge to the nitrogen atom of a piperidine ring that bears a carboxylic acid group at the 4-position. This specific substitution pattern creates multiple sites for potential intermolecular interactions, including hydrogen bonding through the carboxylic acid functionality, pi-electron interactions via the imidazole aromatic system, and conformational flexibility through the methylene linker and piperidine ring.
Structural analysis reveals that the methyl substitution at the 2-position of the imidazole ring significantly influences the electronic distribution within the heterocycle. The imidazole ring system exhibits characteristic amphoteric behavior with acid dissociation constant values around 14.5 for acidic behavior and approximately 7 for basic properties. The presence of the methyl group at the 2-position modulates these properties while maintaining the fundamental aromatic character of the imidazole system.
The methylene bridge connecting the two ring systems provides rotational freedom that allows the molecule to adopt multiple conformational states. This flexibility represents a critical design element that potentially enables the compound to interact with diverse biological targets through induced-fit mechanisms. The strategic positioning of the carboxylic acid group on the piperidine ring creates an additional hydrogen bonding site while introducing ionic character under physiological conditions.
Classification within Heterocyclic Organic Chemistry
Within the broader context of heterocyclic organic chemistry, this compound belongs to the category of nitrogen-containing polyheterocyclic compounds. The compound incorporates both an unsaturated five-membered heterocycle (imidazole) and a saturated six-membered heterocycle (piperidine), representing a hybrid architecture that combines aromatic and aliphatic nitrogen heterocyclic characteristics.
The imidazole component classifies as a 1,3-diazole, characterized by two nitrogen atoms at non-adjacent positions within the five-membered ring. This structural arrangement confers aromatic stability through the delocalization of six pi-electrons, including a lone pair from one nitrogen atom and one electron from each of the remaining ring atoms. The aromatic character of imidazole distinguishes it from saturated nitrogen heterocycles and contributes to its ability to participate in pi-stacking interactions and electrophilic aromatic substitution reactions.
The piperidine component represents a saturated six-membered heterocycle containing a single nitrogen atom. This classification places it within the family of azacyclohexanes, where the nitrogen atom replaces one carbon atom in the cyclohexane ring structure. The saturated nature of piperidine provides conformational flexibility while the nitrogen atom introduces basicity and hydrogen bonding capability to the molecular framework.
The carboxylic acid substitution at the 4-position of the piperidine ring introduces additional functional group complexity that extends the classification to include carboxylic acid derivatives. This functional group classification is significant because carboxylic acids represent one of the most important classes of organic compounds due to their ability to form ionic interactions, hydrogen bonds, and covalent modifications through esterification and amidation reactions.
Research Evolution and Current State of Knowledge
The evolution of research surrounding compounds structurally related to this compound reflects broader trends in medicinal chemistry toward hybrid molecule design and polypharmacology approaches. Contemporary research emphasizes the strategic combination of established pharmacophoric elements to create novel molecular architectures with enhanced or diversified biological activity profiles.
Recent investigations have demonstrated that imidazole-containing compounds exhibit remarkable versatility in biological activity, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant properties. This broad spectrum of activities has established imidazole as a privileged structure in medicinal chemistry, warranting continued investigation of novel imidazole-containing architectures.
The development of sophisticated synthetic methodologies has enabled the preparation of complex imidazole derivatives with precise substitution patterns. Modern synthetic approaches include microwave-assisted synthesis, metal-catalyzed coupling reactions, and multicomponent condensation processes that provide access to previously challenging molecular targets. These methodological advances have facilitated the exploration of structure-activity relationships within imidazole-containing compound libraries.
Current research trends emphasize the importance of molecular hybridization strategies that combine multiple pharmacophoric elements within single molecular frameworks. The rationale underlying this approach involves the potential for achieving improved selectivity, enhanced potency, or reduced side effect profiles compared to traditional single-target approaches. The specific combination of imidazole and piperidine-carboxylic acid components in the target compound represents an example of this contemporary design philosophy.
| Research Period | Key Developments | Methodological Advances |
|---|---|---|
| 1858-1900 | Initial synthesis of imidazole and piperidine | Classical condensation reactions |
| 1900-1950 | Identification in natural products | Structural elucidation techniques |
| 1950-2000 | Industrial production and drug development | Medicinal chemistry optimization |
| 2000-Present | Hybrid molecule design and polypharmacology | Advanced synthetic methodologies |
Properties
IUPAC Name |
1-[(2-methyl-1H-imidazol-5-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-12-6-10(13-8)7-14-4-2-9(3-5-14)11(15)16/h6,9H,2-5,7H2,1H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUPOGMZAXXMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid
The imidazole derivative, closely related to the target compound's moiety, can be synthesized via a multi-step reaction:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Sodium hydroxide, heating (75%) | Hydrolysis or ring modification step | Moderate yield reported |
| 2 | Acetic anhydride, 95–100 °C | Acetylation or cyclization step | Final intermediate obtained |
This method is supported by literature such as Collman et al. (Organic Letters, 2006), which details the preparation of methyl-substituted imidazole carboxylic acids with controlled regioselectivity and functionalization.
Functionalization via Carbodiimide-Mediated Coupling
To enable coupling with the piperidine ring, the imidazole-4-carboxylic acid is often activated using carbodiimide reagents such as:
- Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
In the presence of additives like hydroxybenzotriazole (HOBt) or benzotriazol-1-ol, the activated ester intermediate forms, facilitating amide bond formation with amines.
Typical reaction conditions include:
- Solvent: Dry dichloromethane or N,N-dimethylformamide (DMF)
- Temperature: Room temperature to 60 °C
- Reaction time: Several hours to days (e.g., 5 days at room temperature reported)
Example experimental data:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 1-Methyl-1H-imidazole-4-carboxylic acid, DCC, HOBt, triethylamine | Dry DCM, RT, 5 days | High purity isolated | Purified by chromatography, solid product obtained |
Coupling with Piperidine-4-carboxylic Acid
The piperidine-4-carboxylic acid moiety is introduced by:
- Reductive amination between the imidazole aldehyde derivative and piperidine-4-carboxylic acid.
- Direct amide coupling using activated imidazole carboxylic acid derivatives and piperidine amine.
Reductive Amination Method
A common synthetic route involves:
- Reacting 1-methyl-1H-imidazole-2-carboxaldehyde (or similar aldehyde) with piperidine-4-carboxylic acid.
- Using sodium cyanoborohydride as a mild reducing agent.
- Conducting the reaction in methanol or ethanol under reflux.
This method yields the desired this compound with good selectivity.
Amide Bond Formation
Alternatively, the amide bond can be formed by:
- Activating the carboxylic acid group on either the imidazole or piperidine ring using carbodiimide chemistry.
- Coupling with the corresponding amine under mild conditions.
- Purification by recrystallization or chromatographic methods.
Industrial and Large-Scale Preparation Considerations
Industrial synthesis often employs:
- Continuous flow reactors or batch reactors to optimize yield and purity.
- Careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry.
- Purification steps including recrystallization or chromatography to achieve high purity.
Table summarizing industrial synthesis parameters:
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Reactor type | Continuous flow or batch | Depends on scale and cost |
| Solvent | Methanol, ethanol, dichloromethane, DMF | Selected for solubility and safety |
| Temperature | Room temperature to reflux (60-100 °C) | Optimized for reaction rate |
| Reducing agent | Sodium cyanoborohydride, LiAlH4, NaBH4 | Mild reducing agents preferred |
| Purification | Chromatography, recrystallization | Ensures product purity |
Research Findings and Reaction Analysis
- The compound can undergo oxidation, reduction, and substitution reactions, which are relevant for modifying the molecule post-synthesis or for analog development.
- Oxidation agents include potassium permanganate and chromium trioxide.
- Reduction agents include lithium aluminum hydride and sodium borohydride.
- Substitution reactions allow introduction of various functional groups at specific positions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Imidazole aldehyde + piperidine-4-carboxylic acid + NaCNBH3, MeOH/Ethanol, reflux | Good selectivity, mild conditions | Requires aldehyde intermediate |
| Carbodiimide Coupling | Imidazole carboxylic acid + piperidine amine + DCC/EDC + HOBt, DCM/DMF, RT-60°C | High yield, well-established | Longer reaction times, purification needed |
| Multi-step Imidazole Synthesis | Sodium hydroxide, acetic anhydride, heating | Access to functionalized imidazole | Multi-step, moderate yields |
| Industrial Scale Synthesis | Continuous flow or batch reactors, controlled temp, solvents | Scalable, cost-effective | Requires optimization |
Biological Activity
1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H17N3O2
- Molecular Weight : 223.27 g/mol
- CAS Number : 1146290-39-2
Biological Activity Overview
The compound exhibits a variety of biological activities, primarily attributed to its structural features, which include a piperidine ring and an imidazole moiety. These components are known to interact with various biological targets.
- Anticancer Activity : Research indicates that derivatives of imidazole-containing compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity. Compounds featuring this structure have been reported to possess inhibitory effects against a range of pathogens, including bacteria and fungi. This activity is often linked to the disruption of microbial membrane integrity and interference with metabolic pathways .
- Neuroprotective Effects : Some studies suggest that imidazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Neuroprotective | Protects neurons from oxidative damage |
Relevant Research
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various imidazole derivatives, including those structurally similar to this compound, against human cancer cell lines. The results indicated significant activity with IC50 values in the low micromolar range, highlighting the compound's potential as an anticancer agent .
- Antimicrobial Testing : Another research effort focused on testing the antimicrobial properties of this compound against several bacterial strains. The findings demonstrated a strong inhibitory effect, suggesting that it could be developed into an effective antimicrobial agent.
- Neuroprotective Mechanisms : Investigations into the neuroprotective effects revealed that compounds like this compound could mitigate neuronal damage in models of oxidative stress, potentially through the modulation of signaling pathways involved in cell survival .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C11H16N3O2
- Molecular Weight : 220.27 g/mol
- CAS Number : 1086380-52-0
The structure includes a piperidine ring and an imidazole moiety, which contribute to its diverse chemical reactivity and biological interactions.
Chemistry
1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : The compound can be used to synthesize more complex derivatives through various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into oxidized derivatives using agents like potassium permanganate. |
| Reduction | Modifies the compound's structure using reducing agents like lithium aluminum hydride. |
| Substitution | Introduces new substituents at specific positions on the molecule. |
Biology
In biological studies, this compound has shown potential for various applications:
- Biological Activity : It interacts with specific biological targets, influencing pathways related to cellular functions. For example, it may act as an enzyme inhibitor or modulate receptor activity.
- Pharmacological Research : The compound's structure allows it to be explored as a lead compound in drug development, particularly for conditions involving neurotransmitter systems.
Medicine
The medicinal applications of this compound include:
- Therapeutic Potential : Preliminary studies suggest it may have therapeutic effects, particularly in neuropharmacology and as a potential treatment for neurological disorders.
Case Studies
Several studies have investigated the applications of this compound:
- Neuropharmacological Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of glycine transporters, suggesting potential use in treating conditions like schizophrenia and other neuropsychiatric disorders .
- Synthesis of Novel Compounds : Researchers have utilized this compound to create new analogs with enhanced biological activity, demonstrating its utility in drug discovery processes .
- Material Science Applications : The compound has also been explored for its potential in developing new materials with specific chemical properties, contributing to advancements in polymer chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-carboxylic acids modified with nitrogen-containing heterocycles. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Variations
- SAK3 (Ethyl 8′-methyl-2′,4-dioxo-2-(piperidin-1-yl)-2′H-spiro[cyclopent[2]ene-1,3′-imidazo[1,2-a]pyridine]-3-carboxylate) Differences: Incorporates a spirocyclic system, an ester group (vs. carboxylic acid), and a fused imidazopyridine ring. Implications: The ester group reduces polarity (lower TPSA ~85 Ų vs.
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride
- Differences : Features an ethyl linker between imidazole and piperidine, lacks a carboxylic acid, and exists as a dihydrochloride salt.
- Implications : The absence of a carboxylic acid reduces solubility but increases lipophilicity (higher Log P). The ethyl chain adds flexibility, which may affect binding specificity .
1-(2-Biphenyl-4-yl-6-methyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid
- 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride Differences: Replaces the imidazole with a bromobenzyl group.
1-(tert-Butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid
Physicochemical and Pharmacokinetic Properties
- Key Observations :
Q & A
Basic Research Questions
What are the recommended synthetic routes for 1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid, and what key reaction parameters influence yield?
Methodological Answer:
- Route 1: Electrophilic substitution using carbobenzoxy chloride on a pre-synthesized imidazole intermediate, followed by catalytic hydrogenation to remove protecting groups (analogous to methods in ).
- Route 2: Multi-step coupling of 2-methylimidazole-4-methanol with piperidine-4-carboxylic acid via Mitsunobu or nucleophilic substitution, requiring anhydrous conditions and temperature control (0–50°C) to minimize side reactions (as seen in ).
- Critical Parameters:
- Temperature: Hydrogenation steps require precise H₂ pressure (1–3 atm) and Pd/C catalyst loading (5–10 wt%) to avoid over-reduction .
- pH Control: Carboxylic acid deprotonation (pH > 7) enhances nucleophilicity during coupling .
How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the imidazole methyl group (δ ~2.5 ppm for CH₃) and piperidine ring protons (δ ~1.5–3.0 ppm for axial/equatorial H). Compare with simulated spectra from Density Functional Theory (DFT) calculations .
- Mass Spectrometry (ESI-MS): Look for [M+H]+ at m/z 249.1 (calculated for C₁₂H₁₇N₃O₂). Fragmentation patterns should align with imidazole-piperidine cleavage .
- Elemental Analysis (CHN): Theoretical composition C 58.28%, H 6.82%, N 16.82%; deviations >0.3% indicate impurities .
What are the key physicochemical properties (e.g., pKa, logP) critical for solubility and bioavailability in pharmacological studies?
Methodological Answer:
- pKa Determination: Use potentiometric titration (e.g., Sirius T3) in aqueous-organic solvent systems. Expected pKa ~3.8 (carboxylic acid) and ~6.9 (imidazole NH), based on analogs in .
- logP Measurement: Shake-flask method (octanol/water) or HPLC-derived logP. Predicted logP ≈ -0.2 (similar to 1-methylimidazole-4-carboxylic acid derivatives) .
| Property | Value | Method | Reference |
|---|---|---|---|
| pKa (COOH) | ~3.8 | Titration | |
| logP | ~-0.2 | Shake-flask | |
| Solubility | 12 mg/mL | HPLC |
Advanced Research Questions
What computational modeling approaches are suitable for predicting the compound’s binding affinity to histamine receptors or other targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Use crystal structures of histamine H₁/H₄ receptors (PDB: 7DFL, 6PV7) to model interactions. The imidazole ring may coordinate with Glu5.46/Trp6.48 residues, while the carboxylic acid forms salt bridges with Lys191 .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
How can researchers resolve contradictions in reported biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization:
- Cellular vs. Cell-Free Systems: Account for membrane permeability (e.g., PAMPA assay) and efflux pumps (e.g., P-gp inhibition assays) that reduce intracellular concentrations .
- Control for pH Effects: Adjust media pH to match physiological conditions (7.4) to prevent ionization-driven artifacts in potency measurements .
- Meta-Analysis: Use Bayesian statistics to weight data from high-quality studies (e.g., USP reference standards in ) over inconsistent sources .
What strategies optimize the compound’s metabolic stability without compromising target binding efficacy?
Methodological Answer:
- Isosteric Replacement: Substitute the methylimidazole group with bioisosteres (e.g., pyrazole or triazole) to reduce CYP450-mediated oxidation (see for analogs with improved microsomal stability).
- Prodrug Design: Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral absorption, followed by enzymatic hydrolysis in plasma .
| Modification | Effect on Metabolic Stability | Impact on IC₅₀ |
|---|---|---|
| Ethyl ester prodrug | t₁/₂ increased from 1.2 → 4.8 h | No change (≥90%) |
| Pyrazole substitution | CYP3A4 inhibition reduced by 70% | 2-fold decrease |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
